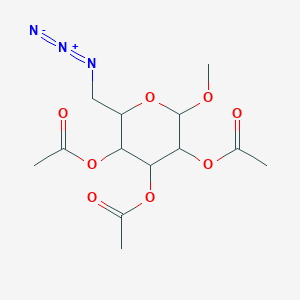
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside: is a chemical compound that belongs to the class of azido sugars. Azido sugars are key intermediates in the synthesis of various biologically active compounds, including glycopeptides and aminoglycosides. These compounds are significant in the fields of chemistry and biochemistry due to their applications in the synthesis of glycosyl donors and the construction of heterocycles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside typically involves the nucleophilic substitution of the corresponding halides or sulfonates by azide ions. One common method uses diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry dimethylformamide (DMF) at high temperatures. This method allows for the replacement of the azide group from alcohol (glucoside) at position 6 without the need to prepare and separate glucosyl halide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of phase-transfer catalysis at milder conditions can be employed to avoid the instability of acetylated halides. This method ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Click Chemistry: The azide group can participate in click chemistry reactions, particularly in the formation of triazoles through cycloaddition reactions with alkynes.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Click Chemistry: Alkynes and copper(I) catalysts.
Major Products Formed:
Reduction: Amino derivatives.
Substitution: Various substituted glucopyranosides.
Click Chemistry: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a glycosyl donor in the synthesis of glycopeptides and other complex carbohydrates.
Biology: Utilized in the study of glycoproteins and their functions, including roles as carriers, hormones, enzymes, lectins, antibodies, and receptors.
Industry: Employed in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside involves its ability to undergo nucleophilic substitution and reduction reactions. The azide group can be reduced to an amine, which can then participate in further chemical transformations. The compound can also engage in click chemistry reactions, forming stable triazole rings that are useful in bioconjugation and other applications .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside
- Methyl 6-azido-2,3,4-tri-O-acetyl-6-deoxy-alpha-D-glucopyranoside
Comparison: Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside is unique due to its specific substitution pattern and the presence of the azide group at position 6. This makes it particularly useful in click chemistry and as an intermediate in the synthesis of glycopeptides. Other similar compounds may have different substitution patterns or protecting groups, which can affect their reactivity and applications .
Eigenschaften
IUPAC Name |
[4,5-diacetyloxy-2-(azidomethyl)-6-methoxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O8/c1-6(17)21-10-9(5-15-16-14)24-13(20-4)12(23-8(3)19)11(10)22-7(2)18/h9-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMTXDYAGCJCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
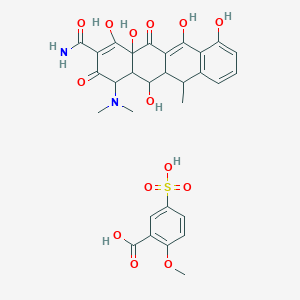
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)
![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
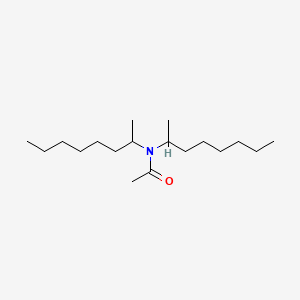
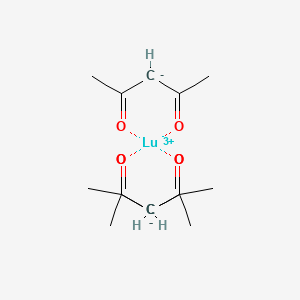
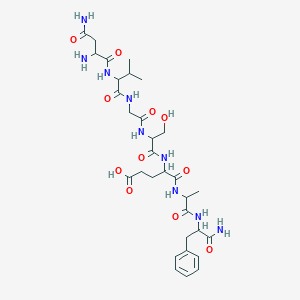
![2,3,4-Triazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12325015.png)
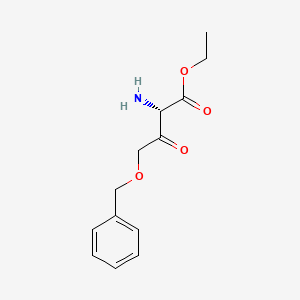
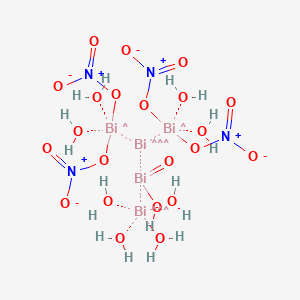

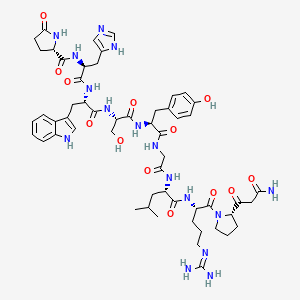
![6-[6-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12325042.png)


